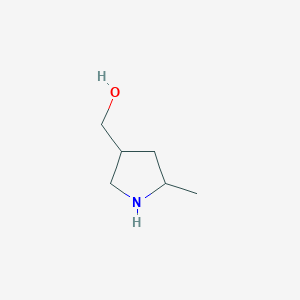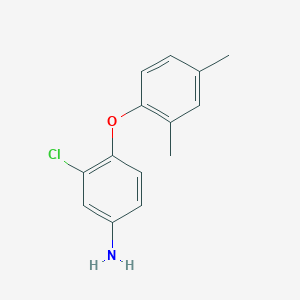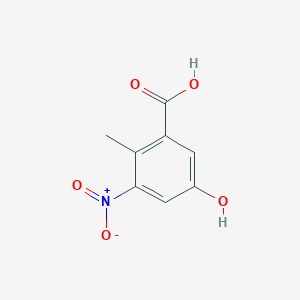
(5-Methylpyrrolidin-3-yl)methanol
Vue d'ensemble
Description
“(5-Methylpyrrolidin-3-yl)methanol” is a versatile chemical compound with potential applications in scientific research. It offers a wide range of possibilities due to its unique properties, making it valuable for various studies, including drug development and catalysis. The compound has a CAS Number of 937665-89-9 and a molecular weight of 115.18 .
Synthesis Analysis
The synthesis of “this compound” involves a solution of (1-benzyl-5-methylpyrrolidin-3-yl)methanol in ethanol . Palladium hydroxide on carbon is added, and hydrogen is bubbled into the suspension .Molecular Structure Analysis
The IUPAC name of the compound is (5-methyl-3-pyrrolidinyl)methanol . The InChI code is 1S/C6H13NO/c1-5-2-6(4-8)3-7-5/h5-8H,2-4H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature .Applications De Recherche Scientifique
Synthesis Methods
- Synthesis via Double Reduction of Cyclic Sulfonamides : A method for synthesizing compounds similar to (5-Methylpyrrolidin-3-yl)methanol, such as (4S-Phenylpyrrolidin-2R-yl)methanol, has been developed using double reduction of cyclic sulfonamide precursors. This process involves the stereoselective intramolecular Heck reaction and is efficient for constructing molecules with the aryl sulfonyl moiety acting as both an N-protecting group and an aryl donor (Evans, 2007).
Chiral Catalysis and Asymmetric Synthesis
- Catalytic Enantioselective Alkylation : Diphenyl(1-methylpyrrolidin-2-yl)methanol, a compound structurally related to this compound, has been used as a chiral catalyst for the addition of dialkylzincs to aldehydes, producing sec-alcohols with high enantiomeric excesses. This demonstrates its potential in asymmetric synthesis and chiral catalysis (Takemoto et al., 1998), (Soai & Shibata, 1997).
Polymer Synthesis
- Optically Active Polymer Synthesis : The anionic polymerization of a derivative of this compound, namely (+)-(S)-diphenyl(1-methylpyrrolidin-2-yl)methyl methacrylate, has resulted in an optically active polymer with a helical conformation. This polymer exhibits reversible helix-helix transitions, showing potential in advanced polymer chemistry (Okamoto et al., 1991).
Methanol Conversion and Catalysis
- Homogeneous Hydrogenation of CO2 to Methanol : Research involving N-methylpyrrolidone, a compound related to this compound, has been conducted in the field of methanol production. Specifically, the homogeneous hydrogenation of CO2 using ruthenium cluster anions in the presence of halide anions has been explored, demonstrating the potential for efficient methanol production from CO2 (Tominaga et al., 1995).
Safety and Hazards
Propriétés
IUPAC Name |
(5-methylpyrrolidin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-2-6(4-8)3-7-5/h5-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTKAZQCRDTBLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937665-89-9 | |
| Record name | (5-methylpyrrolidin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(4-Amino-2-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B3169649.png)



![[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B3169676.png)

![N-[(2-Methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine hydrochloride](/img/structure/B3169690.png)
![(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B3169697.png)


![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B3169716.png)
![[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B3169717.png)
